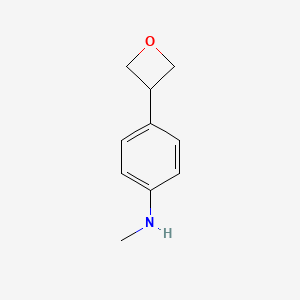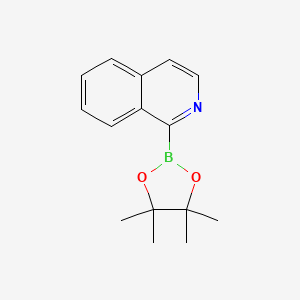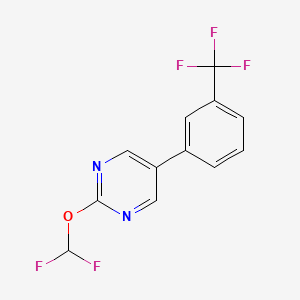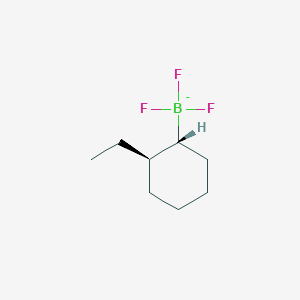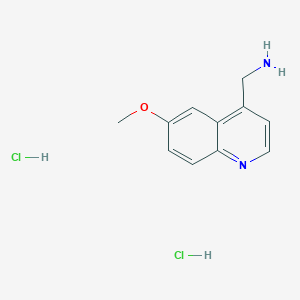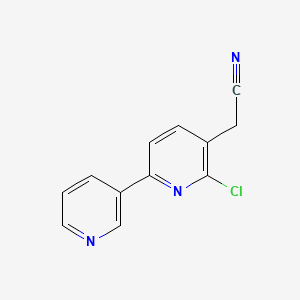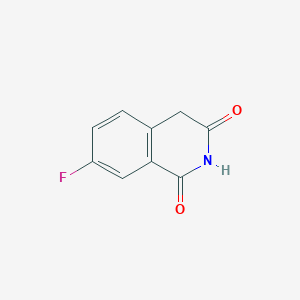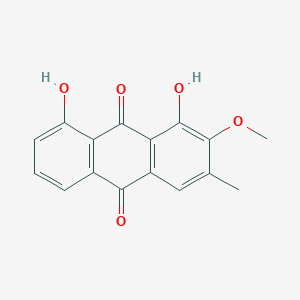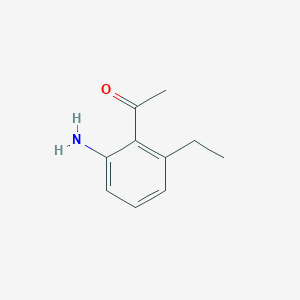
1-(2-Amino-6-ethylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-ethylphenyl)ethan-1-one is an organic compound with a molecular formula of C10H13NO This compound is characterized by the presence of an amino group attached to an ethyl-substituted phenyl ring, along with a ketone functional group
Métodos De Preparación
The synthesis of 1-(2-Amino-6-ethylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-ethylbenzaldehyde with an appropriate ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-(2-Amino-6-ethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions
Aplicaciones Científicas De Investigación
1-(2-Amino-6-ethylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-ethylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(2-Amino-6-ethylphenyl)ethan-1-one can be compared with similar compounds such as:
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one: This compound has additional hydroxyl and methoxy groups, which may alter its chemical properties and biological activities.
1-(4-Ethylphenyl)ethan-1-one: Lacks the amino group, resulting in different reactivity and applications.
Substituted β-hydroxyamphetamines: These compounds have similar structural features but differ in their pharmacological profiles and uses
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-(2-amino-6-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-5-4-6-9(11)10(8)7(2)12/h4-6H,3,11H2,1-2H3 |
Clave InChI |
XOHWOHLVLNDOEH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


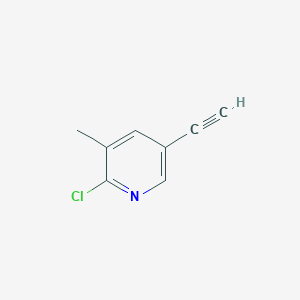
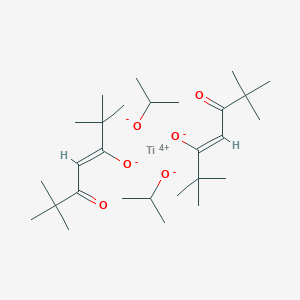
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)

